N-Methyl-1-phenylethanamine
Overview
Description
Synthesis Analysis
N-Methyl-1-phenylethanamine may be synthesized by various methods. An early synthesis reported by Carothers and co-workers involved conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, then hydrolysis of the sulfonamide .Molecular Structure Analysis
The molecular formula of N-Methyl-1-phenylethanamine is C9H13N . Its molecular weight is 135.210 g/mol .Chemical Reactions Analysis
During a study, all reactants, intermediates, and the product were optimized using Density Functional Theory (DFT) calculations along with an optimized reaction pathway to determine the stability of the product and activation energy of all the components .Physical And Chemical Properties Analysis
N-Methyl-1-phenylethanamine is a colorless liquid . It has a density of 0.94 g/mL . Its melting point is -24 ºC and boiling point is 184-189 ºC .Scientific Research Applications
Urease Inhibitory Activities : Zn(II) complexes supported with N-substituted phenylethanamine derivatives have shown significant urease inhibitory activities. A study by Nayab et al. (2021) focused on the synthesis and characterization of these complexes and their inhibitory effects on urease, an enzyme involved in various medical and agricultural problems (Nayab, Alam, Khan, Khan, & Khan, 2021).
Corrosion Inhibition : Amino acid compounds, including derivatives of N-Methyl-1-phenylethanamine, have been studied as corrosion inhibitors for steel in acidic solutions. Yadav, Sarkar, & Purkait (2015) found that these compounds effectively inhibit corrosion, an important consideration in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Catalysis in Polymer Chemistry : Research has been conducted on Cu(II) complexes containing N,N-bidentate N-substituted phenylethanamine derivatives. These complexes have been used as pre-catalysts for producing heterotactic-enriched polylactide, a biodegradable and biocompatible polymer. Cho, Chun, Nayab, & Jeong (2019) highlighted their synthesis, structure, and catalytic activity in this context (Cho, Chun, Nayab, & Jeong, 2019).
Luminescence Applications : Some studies have explored the luminescence properties of certain complexes involving N-Methyl-1-phenylethanamine derivatives. Starosta, Komarnicka, & Puchalska (2014) investigated the solid-state luminescence of CuI and CuNCS complexes with these derivatives, which could have potential applications in light-emitting devices and sensors (Starosta, Komarnicka, & Puchalska, 2014).
Molecular Docking Studies : The molecular docking method has been used to understand the interaction and potential applications of N-Methyl-1-phenylethanamine derivatives in various biological systems. This approach helps in predicting how these compounds might interact with enzymes and receptors, guiding further research and development.
Safety And Hazards
Future Directions
N-Methyl-1-phenylethanamine is a naturally occurring trace amine neuromodulator in humans that is derived from the trace amine, phenethylamine (PEA) . It has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . Future research may focus on further understanding its role in the human body and potential applications.
properties
IUPAC Name |
N-methyl-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSHZGQHHEHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342325 | |
Record name | N-Methyl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-phenylethanamine | |
CAS RN |
32512-24-6 | |
Record name | N-Methyl-1-phenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032512246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1-phenylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-1-PHENYLETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1UF8Q1P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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